molecular formula C8H6BrClO4S B1444246 3-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid CAS No. 1375473-88-3

3-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid

Cat. No. B1444246
M. Wt: 313.55 g/mol
InChI Key: DRIDNFMMXILSRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

As a benzoic acid derivative, this compound could participate in a variety of chemical reactions. The bromo and chlorosulfonyl groups are good leaving groups, which means they could be replaced by other groups in substitution reactions. The carboxylic acid group could react with bases, forming salts, or with alcohols, forming esters .

Scientific Research Applications

Synthesis and Intermediate Use in Drug Development

3-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid and its derivatives play a crucial role as intermediates in the synthesis of various compounds. For example, Cao Sheng-li (2004) describes the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, an intermediate for anti-cancer drugs inhibiting thymidylate synthase, using a process that starts with 2-amino-5-methylbenzoic acid (Cao Sheng-li, 2004). Similarly, Bunnett and Rauhut (2003) detail the synthesis of 2-bromo-3-methylbenzoic acid, demonstrating the importance of halogenation in creating pharmaceutical intermediates (J. Bunnett & M. M. Rauhut, 2003).

Applications in Photodynamic Therapy

Another application is in photodynamic therapy for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds with significant potential as Type II photosensitizers in photodynamic therapy, where derivatives of 3-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid may play a role (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of compounds related to 3-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid are also significant. For instance, Zheng Jian-hong (2012) reports on the synthesis and characterization of chlorantraniliprole, a process that includes the use of 2-amino-5-chloro-3-methylbenzoic acid (Zheng Jian-hong, 2012).

Development of Antifungal Agents

In the field of antifungal agents, Lena Trifonov et al. (2020) report on the creation of novel polyfunctional arenesulfonamides from 3-amino-5-bromobenzoic acid, showing potential as fungicides against skin diseases caused by Malassezia furfur (Lena Trifonov et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and the specific conditions under which it’s handled. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and proper ventilation .

properties

IUPAC Name

3-bromo-5-chlorosulfonyl-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO4S/c1-4-6(8(11)12)2-5(3-7(4)9)15(10,13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIDNFMMXILSRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)S(=O)(=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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